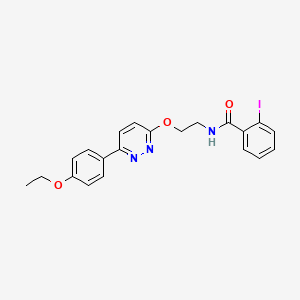

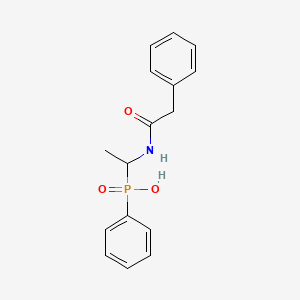

![molecular formula C20H14F3N3O3S2 B2487496 3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687569-32-0](/img/structure/B2487496.png)

3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thieno[3,2-d]pyrimidin-4(3H)-ones are notable for their diverse biological activities and significance in medicinal chemistry. Their synthesis and analysis are critical for understanding the compound's potential applications and properties.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-ones involves consecutive methods including aza-Wittig reactions and subsequent reactions with various amines, phenols, or alcohols in the presence of catalytic amounts of sodium ethoxide or solid potassium carbonate, yielding products in 71–87% yields (Chen, Nie, & Ding, 2009). Additionally, a green approach has been reported for synthesizing this class of compounds via a catalytic four-component reaction, characterized by step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

Crystal and molecular structure analyses reveal that these compounds may crystallize in different forms, depending on their substituents and synthesis conditions. For example, the study of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one highlights polymorphic forms with distinct hydrogen bonding and pi-pi interactions, which can significantly affect the compound's properties and reactivity (Glidewell et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of thieno[3,2-d]pyrimidin-4(3H)-ones can be influenced by their substitution patterns. For instance, the introduction of a nitro group and other substituents through reactions like the Ullmann reaction enhances the compound's potential for further chemical modifications and applications (Gangjee et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline forms, are crucial for the compound's application in drug formulation and other areas. These properties can be tailored by modifying the molecular structure and substituents.

Chemical Properties Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones exhibit a variety of chemical properties, including potential dual inhibitory activity against important biological targets like thymidylate synthase and dihydrofolate reductase. The structure-activity relationship studies suggest that specific substitutions can significantly enhance their biological potency and selectivity (Gangjee et al., 2009).

properties

IUPAC Name |

3-(4-nitrophenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O3S2/c21-20(22,23)13-3-1-2-12(10-13)11-31-19-24-16-8-9-30-17(16)18(27)25(19)14-4-6-15(7-5-14)26(28)29/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDHJNZXGWYEGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

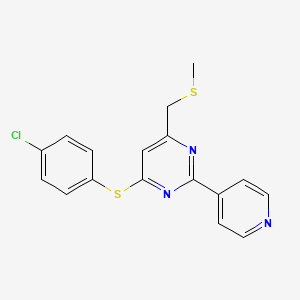

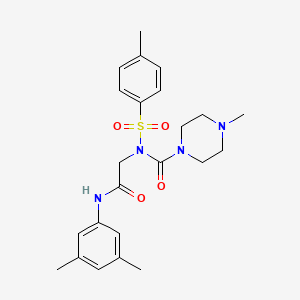

![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)

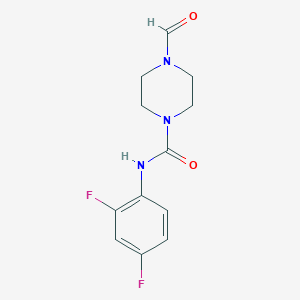

![Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2487425.png)

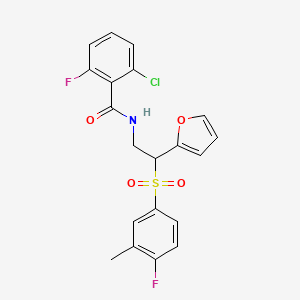

![N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2487429.png)

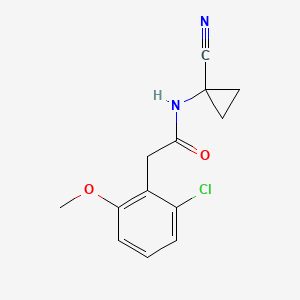

![3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2487430.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)

![3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2487434.png)